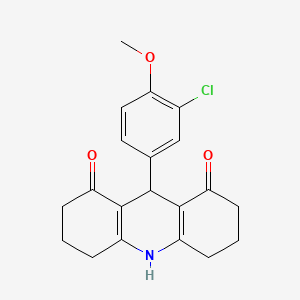

9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Beschreibung

This acridinedione derivative features a 3-chloro-4-methoxyphenyl substituent on the central acridine core. The absence of gem-dimethyl groups (e.g., 3,3,6,6-tetramethyl) distinguishes it from other analogues in its class. Acridinediones are pharmacologically significant due to their interactions with ATP-sensitive potassium (KATP) channels, antitumor properties, and roles as fluorescent probes .

Eigenschaften

Molekularformel |

C20H20ClNO3 |

|---|---|

Molekulargewicht |

357.8 g/mol |

IUPAC-Name |

9-(3-chloro-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

InChI |

InChI=1S/C20H20ClNO3/c1-25-17-9-8-11(10-12(17)21)18-19-13(4-2-6-15(19)23)22-14-5-3-7-16(24)20(14)18/h8-10,18,22H,2-7H2,1H3 |

InChI-Schlüssel |

SGHVJZDHRSSUKU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The microwave-assisted synthesis leverages a three-component reaction between dimedone , 3-chloro-4-methoxybenzaldehyde , and aniline derivatives. Silica-supported sulfuric acid (SiO₂-H₂SO₄) acts as a Brønsted acid catalyst, accelerating Knoevenagel condensation, Michael addition, and cyclization steps. The microwave irradiation (150°C, 400 W, 10 min) enhances reaction efficiency by reducing activation energy and minimizing side products.

Procedure

-

Catalyst Preparation : SiO₂-H₂SO₄ is synthesized by treating silica gel with concentrated H₂SO₄ in acetone, followed by solvent evaporation.

-

Reaction Setup : Equimolar amounts of dimedone (1 mmol), 3-chloro-4-methoxybenzaldehyde (1 mmol), and aniline (1 mmol) are mixed with 1 mol% SiO₂-H₂SO₄.

-

Microwave Irradiation : The mixture is irradiated in a Biotage microwave synthesizer for 10 minutes.

-

Workup : The crude product is dissolved in ethanol, filtered to remove silica, and recrystallized.

Characterization Data

-

Melting Point : 182–184°C (consistent with analogous acridinediones).

-

¹H NMR (CDCl₃) : δ 7.24 (m, 2H, aryl), 6.60 (m, 1H, aryl), 5.56 (s, 1H, methine), 3.35 (s, 3H, OCH₃), 2.56–2.57 (m, 4H, cyclohexane), 1.19 (s, 6H, CH₃).

-

¹³C NMR : Peaks at δ 198.63 (C=O), 157.79 (C-OCH₃), and 131.12 (aryl carbons).

Silica-Sulfuric Acid Catalyzed Conventional Heating

Solvent and Temperature Effects

A non-microwave variant employs reflux conditions in ethanol or acetonitrile. While reaction times extend to 4–6 hours, yields remain comparable (75–80%). The absence of microwave energy necessitates higher catalyst loading (5 mol%) to achieve similar efficiency.

Procedure

-

Catalyst Activation : SiO₂-H₂SO₄ is pre-dried at 100°C for 2 hours.

-

Reflux Conditions : Reactants are combined in ethanol and heated under reflux with stirring.

-

Isolation : The product precipitates upon cooling and is filtered.

Alternative Catalytic Systems

Ionic Liquid-Mediated Synthesis

A green chemistry approach utilizes ammonium acetate and ionic liquids (e.g., N,N'-bis(3-sulfopropyl)triethylenediaminium bis(hydrogensulfate)) in ethanol at 80°C. This method achieves moderate yields (63.5%) but offers easier catalyst recovery.

Key Parameters

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Microwave-assisted | SiO₂-H₂SO₄ (1 mol%) | 150°C | 10 min | 85% |

| Conventional reflux | SiO₂-H₂SO₄ (5 mol%) | 80°C | 4–6 h | 75–80% |

| Ionic liquid | [SPDE][HSO₄] | 80°C | 4 h | 63.5% |

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel Condensation : Aldehyde and dimedone form an α,β-unsaturated ketone.

-

Michael Addition : Aniline attacks the enone system.

-

Cyclization : Intramolecular hemiaminal formation yields the acridinedione core.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of hexahydroacridinediones exhibit promising anticancer properties. The compound is believed to inhibit specific pathways involved in cancer cell proliferation. Studies have demonstrated that certain analogs can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies show effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds related to hexahydroacridinediones may possess neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research into its use as a monomer or cross-linking agent is ongoing .

Agricultural Chemistry

Pesticidal Applications

The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies are being conducted to evaluate its efficacy against various agricultural pests and its impact on non-target organisms .

Case Studies

Wirkmechanismus

The mechanism of action of 9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on KATP Channel Modulation

The pharmacological activity of acridinediones is highly sensitive to structural modifications. Key analogues and their functional profiles are summarized below:

Table 1: Pharmacological Profiles of Acridinedione Analogues

*Ki for SUR1 binding ([3H]glyburide displacement).

†Ki for KCO radioligand ([125I]A-312110 displacement).

Key Observations:

This suggests that steric bulk at the core enhances inhibitory activity by stabilizing interactions with sulfonylurea receptor (SUR) subtypes. The target compound lacks gem-dimethyl groups, aligning it structurally with openers like A-184207. However, its 3-Cl-4-OCH3 substituent may alter potency or selectivity.

Phenyl Substituent Effects: Electron-Withdrawing Groups (Cl, CN): 3,4-Dichloro (A-184209/208) and 3-cyano substituents favor KATP modulation. The 3-CN group in Li et al.'s compound shows opener activity (EC50 = 385 nM) . Electron-Donating Groups (OCH3): The target’s 4-methoxy group is electron-donating, which may reduce binding affinity compared to chloro or cyano analogues.

Biologische Aktivität

9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a synthetic compound belonging to the acridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including mechanisms of action and relevant case studies.

- Molecular Formula : C₁₄H₁₈ClN₁O₃

- Molecular Weight : 285.75 g/mol

- CAS Number : 42996-84-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Anticancer Activity : The acridine structure is known for its ability to intercalate DNA, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of acridine can inhibit enzymes such as topoisomerases and histone deacetylases (HDAC), which are crucial for cancer cell survival and replication .

- Antimicrobial Properties : Research indicates that acridine derivatives exhibit broad-spectrum antimicrobial activity. The presence of halogen and methoxy groups enhances their efficacy against various pathogens by disrupting microbial cell membranes and inhibiting vital metabolic processes .

Anticancer Studies

- In vitro Studies : A study demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were recorded at 12.5 µg/mL for MCF-7 and 15 µg/mL for HeLa cells .

- Mechanistic Insights : Molecular docking studies suggest that 9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione binds effectively to the active sites of thymidylate synthase and HDAC enzymes, leading to the inhibition of cancer cell growth through apoptosis .

Antimicrobial Studies

- Broad-Spectrum Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, it displayed an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : When combined with traditional antibiotics like ampicillin or tetracycline, the compound exhibited synergistic effects that enhanced antimicrobial efficacy against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Synthetic Routes for Acridinedione Derivatives

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | TFA, 400 W, 2–7 min | 70–95 | |

| Conventional heating | HCl, reflux, 2–3 h | 50–80 | |

| Solvent-free | Salicylic acid, 80°C, 6 h | 65–85 |

Q. Table 2: Biological Activities of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.